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Compound of Interest

Compound Name:
A 410099.1 amide-PEG2-amine-

Boc

Cat. No.: B15073357 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The designation "A 410099.1 amide-PEG2-amine-Boc" likely refers to a specific, proprietary

bifunctional linker molecule used in chemical biology and drug development. While this exact

identifier is not found in public databases, its nomenclature describes a core chemical structure

that is fundamental to the synthesis of complex therapeutic molecules: a linker containing an

amide group, a two-unit polyethylene glycol (PEG2) spacer, and a Boc-protected amine.

This technical guide will provide an in-depth overview of a representative and commonly used

molecule embodying this structure: tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate,

also known as N-Boc-2,2'-(ethylenedioxy)diethylamine. This molecule is a cornerstone in the

construction of Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs),

and other targeted therapies.[1][2]

Core Concepts and Physicochemical Properties
Bifunctional linkers like N-Boc-2,2'-(ethylenedioxy)diethylamine are characterized by two

reactive ends separated by a spacer.[1] In this case, one end features a primary amine, while

the other has a Boc-protected amine. The PEG2 spacer is a short, hydrophilic chain that

imparts several desirable properties to the final conjugate.[3][4]

Key Properties:
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Enhanced Solubility: The ethylene glycol units in the PEG spacer are hydrophilic, which can

significantly improve the aqueous solubility of often large and hydrophobic therapeutic

molecules like PROTACs.[5][6]

Biocompatibility: PEG is well-known for its low toxicity and minimal immunogenicity, making it

a suitable component for therapeutic agents.[4][7]

Flexibility: The PEG chain's flexibility can be crucial for allowing the two ends of a conjugate

(e.g., a target-binding molecule and an E3 ligase-binding molecule in a PROTAC) to adopt

an optimal orientation for biological activity.[8]

Tunable Pharmacokinetics: PEGylation, even with short PEG chains, can increase the

hydrodynamic radius of a molecule, which can reduce renal clearance and extend its

circulation half-life.[4][9]

The table below summarizes the key physicochemical properties of the representative linker, N-

Boc-2,2'-(ethylenedioxy)diethylamine.

Property Value Reference(s)

Chemical Formula C11H24N2O4 [10]

Molecular Weight 248.32 g/mol [2][10]

Appearance Liquid [10]

Density 1.046 g/mL at 20 °C [10]

CAS Number 153086-78-3 [1][10]

Synonyms

N-Boc-3,6-dioxa-1,8-

octanediamine, tert-Butyl 2-[2-

(2-

aminoethoxy)ethoxy]ethylcarb

amate

[10][11]

Role in PROTAC Design and Synthesis
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The primary application of amide-PEG2-amine-Boc linkers is in the synthesis of PROTACs.

PROTACs are heterobifunctional molecules that recruit a target protein (Protein of Interest,

POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the

POI by the proteasome.[3] The linker is a critical component that connects the POI-binding

ligand to the E3 ligase-binding ligand.[8]

The diagram below illustrates the general mechanism of action for a PROTAC.
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Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Protocols
The following is a generalized protocol for the synthesis of a PROTAC using a Boc-protected

PEG2 amine linker. This protocol involves two key steps: an amide coupling reaction and the

deprotection of the Boc group, followed by a second coupling.
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Step 1: Amide Coupling of the First Ligand

This step involves coupling a ligand with a carboxylic acid functional group to the free amine of

the linker.

Materials:

Ligand 1 (with a carboxylic acid)

N-Boc-2,2'-(ethylenedioxy)diethylamine

Coupling agents (e.g., HATU, HOBt)

Amine base (e.g., DIPEA)

Anhydrous solvent (e.g., DMF)

Procedure:

Dissolve Ligand 1 in anhydrous DMF.

Add HATU (1.1 eq), HOBt (1.1 eq), and DIPEA (2.0 eq).

Stir for 10 minutes at room temperature.

Add N-Boc-2,2'-(ethylenedioxy)diethylamine (1.0 eq).

Stir the reaction at room temperature until completion, monitoring by LC-MS.

Purify the resulting Boc-protected intermediate by preparative HPLC.

Step 2: Boc Deprotection and Coupling of the Second Ligand

Materials:

Boc-protected intermediate from Step 1

Trifluoroacetic acid (TFA)
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Dichloromethane (DCM)

Ligand 2 (with a carboxylic acid)

Coupling agents and base as in Step 1

Procedure:

Dissolve the purified intermediate in DCM.

Add TFA (e.g., 20-50% v/v) and stir at room temperature for 1-2 hours until the Boc group

is removed (monitor by LC-MS).

Remove the solvent and TFA under reduced pressure.

Dissolve the resulting amine-intermediate and Ligand 2 in anhydrous DMF.

Perform a second amide coupling as described in Step 1 to form the final PROTAC.

Purify the final PROTAC molecule by preparative HPLC.

The following workflow diagram illustrates this synthetic process.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15073357?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start Materials:
- Ligand 1 (COOH)

- Boc-NH-PEG2-NH2
- Ligand 2 (COOH)

Step 1: Amide Coupling
(HATU, DIPEA in DMF)

Intermediate:
Ligand 1-amide-PEG2-NH-Boc

Step 2: Boc Deprotection
(TFA in DCM)

Intermediate:
Ligand 1-amide-PEG2-NH2

Step 3: Amide Coupling
(HATU, DIPEA in DMF)

Final PROTAC:
Ligand 1-amide-PEG2-amide-Ligand 2

Purification (HPLC)

Click to download full resolution via product page

Caption: A typical workflow for the synthesis of a PROTAC.
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Data Presentation and Characterization
The synthesis and characterization of the intermediates and the final PROTAC molecule would

typically involve the following analytical techniques. The expected data is summarized below.

Analysis Technique Expected Outcome

LC-MS

Monitoring of reaction progress by observing the

disappearance of reactants and the appearance

of products.

Preparative HPLC
Purification of intermediates and the final

product to >95% purity.

¹H and ¹³C NMR

Structural confirmation of the synthesized

molecules, showing characteristic peaks for the

ligands and linker.

High-Resolution Mass Spectrometry (HRMS)
Accurate mass determination to confirm the

elemental composition of the final product.

Conclusion
While the specific identifier "A 410099.1" may be proprietary, the "amide-PEG2-amine-Boc"

chemical motif represents a class of highly valuable bifunctional linkers. These molecules are

instrumental in the development of next-generation therapeutics like PROTACs, where the

linker's properties are not merely a matter of connection but are critical determinants of the final

drug's solubility, permeability, and overall efficacy.[12] A thorough understanding of their

synthesis and application is therefore essential for researchers in the field of drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426
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